Tris(2,5-dimethylphenyl)phosphine

Beschreibung

Significance of Triarylphosphines as Ligands in Modern Catalysis

Triarylphosphines are a cornerstone class of ligands in modern catalysis, primarily due to their remarkable versatility. The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the aryl rings, which in turn profoundly impacts the behavior of the metal center to which they are coordinated. libretexts.org This tunability is critical for optimizing catalytic activity and selectivity in a vast array of chemical transformations.

The primary function of phosphine (B1218219) ligands is to bind to a metal center through their phosphorus lone pair, acting as a two-electron, L-type ligand. libretexts.org The electronic nature of the substituents on the aryl rings dictates the electron-donating or -withdrawing ability of the phosphine. Electron-donating groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This increased electron density on the metal center can facilitate key steps in catalytic cycles, such as oxidative addition. umb.edutcichemicals.com Conversely, electron-withdrawing groups enhance the π-acceptor character of the phosphine ligand by lowering the energy of the P-C σ* orbitals, which can accept electron density from the metal. umb.edu

Steric hindrance is another critical parameter, famously quantified by Tolman's cone angle (θ). libretexts.orglibretexts.orgwikipedia.org This metric provides a measure of the steric bulk of a phosphine ligand around the metal center. wikipedia.org Bulky phosphines can create a sterically demanding environment that favors the formation of low-coordinate, highly reactive metal complexes. umb.edu This steric pressure can also influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the catalytic center. The ability to independently modify steric and electronic properties allows for the rational design of ligands for specific catalytic applications, from cross-coupling reactions to hydroformylation. umb.eduwikipedia.org

Evolution of Tris(2,5-dimethylphenyl)phosphine within Organophosphorus Chemistry

The introduction of methyl groups at the 2 and 5 positions of the phenyl rings is a deliberate design choice. The ortho-methyl groups (position 2) are particularly influential in increasing the steric bulk of the ligand, leading to a larger cone angle compared to less substituted analogs. This increased steric hindrance can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles. The methyl groups also act as electron-donating groups, enhancing the nucleophilicity and σ-donor capacity of the phosphorus center. beilstein-journals.org This combination of steric bulk and electron-richness makes this compound a valuable tool for challenging catalytic transformations that may be sluggish with less sterically demanding or electron-poor ligands.

Research Landscape and Key Challenges for this compound

The current research landscape for this compound and similar bulky, electron-rich phosphines is heavily focused on their application in palladium-catalyzed cross-coupling reactions. polyu.edu.hknih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds, which are vital in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. polyu.edu.hknih.govnih.gov The use of ligands like this compound has been shown to improve catalyst efficiency, allowing for lower catalyst loadings and milder reaction conditions, even with challenging substrates like aryl chlorides. tcichemicals.comnih.gov

Despite its utility, challenges and areas for further research remain. One key challenge is the synthesis of increasingly complex and sterically hindered molecules, which demands ligands that can promote efficient coupling of highly substituted or unreactive partners. polyu.edu.hknih.gov While bulky, ligands like this compound can sometimes be too sterically demanding, potentially inhibiting the initial oxidative addition step or leading to catalyst decomposition. Therefore, a continuing area of research is the fine-tuning of the ligand structure to achieve the optimal balance of steric and electronic properties for a specific transformation.

Another challenge lies in the development of more robust and air-stable catalysts. While triarylphosphines are generally more stable to oxidation than their trialkylphosphine counterparts, the development of next-generation catalysts with even greater stability and longevity is an ongoing goal. beilstein-journals.org Furthermore, expanding the application of these ligands to other areas of catalysis beyond cross-coupling, and into more sustainable chemical processes, represents a significant frontier in the field.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 69227-47-0 |

| Molecular Formula | C24H27P |

| Molecular Weight | 346.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 139-143 °C |

Table 2: Application in Catalytic Reactions

| Reaction Type | Metal | Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium | Promotes oxidative addition and reductive elimination |

| Heck Reaction | Palladium | Stabilizes the active catalytic species |

| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation |

| Stille Coupling | Palladium | Enhances reactivity with organotin reagents |

| Negishi Coupling | Palladium | Effective for coupling with organozinc reagents |

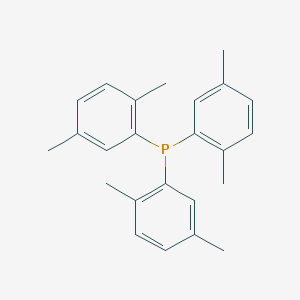

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tris(2,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAYGTMPJQOOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370554 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115034-38-3 | |

| Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris 2,5 Dimethylphenyl Phosphine

Classical Approaches to Arylphosphine Synthesis Relevant to Tris(2,5-dimethylphenyl)phosphine

The traditional methods for synthesizing triarylphosphines, including this compound, have been the cornerstone of organophosphorus chemistry for decades. These approaches typically involve the reaction of a phosphorus electrophile with a potent organometallic nucleophile or the reduction of a pre-formed phosphine (B1218219) oxide.

The most prevalent classical method for constructing the three P-C bonds in this compound involves the use of organometallic reagents, particularly Grignard reagents. nih.govrsc.orgnih.gov This approach relies on the reaction of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃), with an excess of the corresponding arylmagnesium halide.

The synthesis commences with the preparation of the Grignard reagent, 2,5-dimethylphenylmagnesium bromide, from 1-bromo-2,5-dimethylbenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com The subsequent reaction involves the dropwise addition of phosphorus trichloride to a solution of the Grignard reagent. The highly nucleophilic carbanionic character of the Grignard reagent facilitates the sequential displacement of the chloride atoms on the phosphorus center, ultimately forming the desired this compound. nih.gov

Reaction Scheme:

3 (CH₃)₂C₆H₃MgBr + PCl₃ → [(CH₃)₂C₆H₃]₃P + 3 MgBrCl

A critical aspect of this synthesis is the careful control of reaction conditions. The reaction is typically carried out at low temperatures to manage its exothermic nature and to minimize the formation of byproducts. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water. youtube.com The workup procedure usually involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to decompose any unreacted Grignar reagent and then extraction of the product into an organic solvent. nih.gov Purification is often achieved through crystallization or column chromatography.

| Reactant | Reagent | Solvent | Key Conditions | Product |

| 1-bromo-2,5-dimethylbenzene | Magnesium (Mg) | Anhydrous Ether (e.g., THF) | Inert atmosphere | 2,5-dimethylphenylmagnesium bromide |

| Phosphorus trichloride (PCl₃) | 2,5-dimethylphenylmagnesium bromide | Anhydrous Ether | Low temperature, inert atmosphere | This compound |

An alternative classical route to this compound involves the reduction of its corresponding phosphine oxide, this compound oxide. This method is particularly useful when the phosphine oxide is more readily accessible or when the direct synthesis of the phosphine is challenging. The robustness of the phosphorus-oxygen (P=O) bond necessitates the use of potent reducing agents. researchgate.net

A variety of reducing agents have been developed for this transformation. Silanes, in particular, have emerged as effective reagents for the deoxygenation of phosphine oxides. Reagents such as trichlorosilane (B8805176) (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆) in the presence of a suitable activator or under specific reaction conditions can efficiently reduce triarylphosphine oxides to the corresponding phosphines. nih.gov For instance, a metal-free reduction employing oxalyl chloride as an activating agent followed by hexachlorodisilane as the reductant has been reported for a range of phosphine oxides. nih.gov

Another common reducing agent is sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Red-Al®. A procedure for the synthesis of the related bis(3,5-dimethylphenyl)phosphine (B1275769) involves the reduction of the corresponding phosphine oxide with Red-Al® in toluene (B28343) under an inert atmosphere, affording the phosphine in high yield. chemicalbook.com This method could be adapted for the synthesis of this compound.

Table of Common Reducing Agents for Phosphine Oxides:

| Reducing Agent System | Key Features | Reference |

| HSiCl₃ / Base (e.g., Triethylamine) | Readily available and effective for many phosphine oxides. | nih.gov |

| Si₂Cl₆ / (COCl)₂ | Metal-free and proceeds under mild conditions. | nih.gov |

| Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) | Commercially available and provides high yields. | chemicalbook.com |

| Phenylsilane (PhSiH₃) | Often used in combination with a catalyst. | researchgate.net |

| Iodine / Phosphonic Acid (H₃PO₃) | Inexpensive and operates under solvent-free conditions. | nih.govfigshare.com |

Catalytic and Advanced Synthetic Routes to this compound and its Derivatives

In recent years, the development of catalytic methods for P-C bond formation has provided more atom-economical and functional group-tolerant alternatives to classical stoichiometric approaches. These methods are highly relevant for the synthesis of complex phosphines, including derivatives of this compound.

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne), represents a highly atom-economical route to phosphines. liv.ac.uk While this method is more commonly employed for the synthesis of alkylphosphines, it can be applied to the synthesis of aryl-substituted phosphines under certain conditions. For the synthesis of this compound, this would conceptually involve the reaction of 2,5-dimethylphenylphosphine with two equivalents of 1-ethynyl-2,5-dimethylbenzene, or a related unsaturated precursor. However, the direct synthesis of this compound via this route is not well-documented and would likely face challenges due to the steric hindrance of the reactants.

Catalytic hydrophosphination reactions often utilize transition metal complexes or radical initiators to facilitate the addition. liv.ac.uk The regioselectivity of the addition can be a critical factor, and controlling it to achieve the desired product can be challenging.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic molecules, and the formation of C-P bonds is no exception. Palladium and nickel catalysts are commonly employed to couple aryl halides or triflates with a phosphorus nucleophile, such as a primary or secondary phosphine, or a phosphine source like diphenylphosphine. rsc.org

For the synthesis of this compound, a potential catalytic route would involve the coupling of 1-bromo-2,5-dimethylbenzene with a suitable phosphine source, such as phosphine gas (PH₃) or a primary phosphine like (2,5-dimethylphenyl)phosphine. However, the direct tri-arylation of PH₃ can be difficult to control and often leads to a mixture of products. A more controlled approach might involve the sequential coupling of an aryl halide with a phosphine precursor.

The choice of ligand for the metal catalyst is crucial for achieving high efficiency and selectivity in C-P cross-coupling reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Challenges in the Scalable Preparation of this compound for Research Applications

While the synthesis of this compound is achievable on a laboratory scale, several challenges emerge when considering its preparation in larger quantities for extensive research applications.

One of the primary challenges is the multi-step nature of the most reliable synthetic routes. The Grignard-based synthesis, for example, requires the initial preparation of the Grignard reagent, which must be handled under strictly anhydrous conditions. youtube.com Scaling up reactions involving highly reactive organometallic reagents can pose safety and handling risks.

Furthermore, the purification of the final product can be demanding. The crude product from the Grignard reaction often contains unreacted starting materials and byproducts that need to be removed. Crystallization, while effective, can sometimes lead to significant material loss. Column chromatography, another common purification technique, can be time-consuming and require large volumes of solvent, making it less ideal for large-scale production. nih.gov

The steric bulk of the 2,5-dimethylphenyl groups can also impact the reaction kinetics. The reaction of the sterically hindered Grignard reagent with phosphorus trichloride may proceed slower than for less hindered analogues, potentially requiring longer reaction times or elevated temperatures, which can lead to the formation of undesired side products. acs.org

Computational Scrutiny of this compound: A Theoretical Perspective

A deep dive into the computational chemistry and theoretical studies of the bulky phosphine ligand, this compound, reveals intricate details of its electronic structure, conformational dynamics, and its influence on catalytic processes. Through the lens of computational modeling, researchers can elucidate the subtle interplay of steric and electronic factors that govern its behavior as a ligand in transition metal catalysis.

Reactivity and Functionalization of Tris 2,5 Dimethylphenyl Phosphine

Oxidation Pathways to Tris(2,5-dimethylphenyl)phosphine Oxide and its Derivatives

Triarylphosphines are susceptible to oxidation, which converts the trivalent phosphorus(III) center to a pentavalent phosphine (B1218219) oxide, R₃P=O. wikipedia.org This transformation can occur unintentionally through exposure to atmospheric oxygen or can be achieved deliberately using a variety of oxidizing agents. nih.govwikipedia.org

Due to the electron-rich nature of the phosphorus atom in this compound, it is expected to be more prone to oxidation than electron-neutral or electron-poor triarylphosphines. nih.gov The increased electron density facilitates the attack by electrophilic oxygen sources. Common laboratory reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant for converting phosphines to phosphine oxides. wikipedia.org

Molecular Oxygen (O₂): While trialkylphosphines can be pyrophoric, triarylphosphines react more slowly with air. However, for electron-rich derivatives, this pathway can be significant, especially at elevated temperatures or during prolonged exposure. wikipedia.org

Other Oxides: Reagents like sulfoxides or N-oxides can also serve as oxygen donors.

The resulting this compound oxide is a stable, tetrahedral compound. wikipedia.org The highly polar P=O bond is a dominant feature of its structure. Once formed, the phosphine oxide can itself be a valuable chemical species. Phosphine oxides can act as ligands for metal complexes, typically coordinating through the oxygen atom. wikipedia.org Furthermore, the aryl rings of the phosphine oxide can be functionalized, with the bulky and electron-rich phosphoryl group (-P(O)Ar₂) acting as a directing group in reactions such as transition-metal-catalyzed C-H activation. researchgate.netacs.org

Nucleophilic Reactivity and Additions of this compound

Tertiary phosphines are potent nucleophiles, a characteristic that is central to their utility in organocatalysis. nih.govresearchgate.net The nucleophilicity of the phosphorus lone pair allows it to attack electron-deficient centers, initiating a variety of chemical transformations. The presence of six electron-donating methyl groups on its aryl rings makes this compound a particularly strong nucleophile among triarylphosphines. nih.govresearchgate.net

Key nucleophilic reactions involving phosphines include:

Michael Addition: Phosphines act as excellent catalysts for the Michael addition of pronucleophiles (like alcohols or thiols) to activated alkenes. The reaction is initiated by the nucleophilic attack of the phosphine on the β-carbon of the Michael acceptor, forming a zwitterionic β-phosphonium enolate intermediate. nih.govillinois.edu This intermediate then acts as a base to deprotonate the nucleophile, which subsequently adds to another molecule of the Michael acceptor. nih.gov The enhanced nucleophilicity of this compound would be expected to accelerate the initial addition step. researchgate.net

SN2 Reactions: Phosphines readily participate in SN2 reactions with alkyl halides to form phosphonium salts. Tertiary phosphines are generally much stronger nucleophiles than analogous tertiary amines in these reactions. illinois.edu

Wittig Reaction Precursors: The reaction with alkyl halides to form phosphonium salts is the first step in the synthesis of Wittig reagents. Subsequent deprotonation of the α-carbon yields a phosphorus ylide. However, the significant steric hindrance from the ortho-methyl groups in this compound might slow down its reaction with bulky alkyl halides and could influence the stability and reactivity of the resulting ylide.

While electronically favored, the high steric bulk of this compound can also play a decisive role. Its large cone angle may limit its ability to attack sterically congested electrophiles, leading to lower reaction rates or selectivity compared to less hindered phosphines like triphenylphosphine.

P-C Bond Reactivity and Directed Functionalization Strategies

The phosphorus-carbon (P-C) bond in triarylphosphines is generally strong and kinetically stable. Cleavage of this bond typically requires specific and often harsh reaction conditions or catalytic activation. rsc.org

Strategies for P-C Bond Functionalization:

Metal-Free C(aryl)–P Bond Cleavage: In certain contexts, the P-C bond can be cleaved without a transition metal. For example, the nucleophilic addition of a triarylphosphine to an electron-deficient alkyne can, in the presence of water, lead to a rearrangement that results in the migration of one of the aryl groups from phosphorus to carbon, effectively cleaving a P-C bond and forming a diarylphosphoryl compound. rsc.org

Transition Metal-Catalyzed Activation: The phosphorus atom can act as a directing group to facilitate the functionalization of one of its own aryl rings. In these reactions, the phosphine coordinates to a metal center, which then activates a C-H bond at the ortho-position of one of the aryl rings. escholarship.orgresearchgate.net This strategy allows for the direct installation of new functional groups onto the phosphine ligand scaffold. While the ortho-positions of this compound are substituted with methyl groups, C-H activation could potentially occur at the methyl groups or the remaining aromatic C-H positions.

Reductive Cleavage: Strong reducing agents, such as alkali metals, can cleave the P-C bond, although this is a destructive pathway that is not typically used for controlled functionalization.

Phosphine as an Aryl Donor: Under specific palladium(II)-catalyzed conditions, triarylphosphines can function as both a ligand and an aryl group donor in coupling reactions. This involves the cleavage of a stable C-P bond and transfer of an aryl group to another substrate.

For this compound, the steric bulk and specific substitution pattern would heavily influence the outcome of directed functionalization strategies. The ortho-methyl groups could sterically direct metal catalysts to other positions or participate in cyclometalation reactions.

Structure Activity Relationships and Rational Ligand Design for Tris 2,5 Dimethylphenyl Phosphine

Impact of Aryl Substituents on Ligand Performance in Catalysis

The performance of a phosphine (B1218219) ligand in a catalytic cycle is intricately linked to its steric and electronic properties, which are dictated by the nature of the substituents on the phosphorus atom. In the case of Tris(2,5-dimethylphenyl)phosphine, the presence of two methyl groups on each of the three phenyl rings significantly influences these properties.

The steric bulk of a phosphine ligand is a critical factor in determining the coordination number of the metal center, the stability of the catalytic complex, and the rate of reductive elimination. The steric hindrance of this compound is substantial due to the ortho-methyl groups on each phenyl ring. This steric bulk is expected to create a large cone angle, a parameter used to quantify the steric demand of a ligand. This significant steric profile can be advantageous in promoting the reductive elimination step in cross-coupling reactions, which is often the product-forming step. By creating a sterically crowded metal center, the ligand can facilitate the dissociation of the product. However, excessive steric bulk can also hinder the initial oxidative addition step, where the substrate binds to the metal center. The positioning of the methyl groups at the 2 and 5 positions strikes a balance, providing significant steric hindrance around the phosphorus atom while potentially allowing for sufficient space for substrate coordination compared to ligands with substituents at both ortho positions (2 and 6).

The electronic properties of the ligand, specifically its electron-donating ability, influence the reactivity of the metal center. The methyl groups on the phenyl rings are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor compared to triphenylphosphine. A more electron-rich phosphine ligand can enhance the rate of oxidative addition by making the metal center more nucleophilic. This is particularly beneficial for the activation of challenging substrates, such as aryl chlorides.

Strategies for Modifying this compound for Enhanced Catalytic Activity and Selectivity

To further optimize the catalytic performance of this compound, several rational modification strategies can be envisioned. These strategies aim to fine-tune the steric and electronic properties of the ligand to suit specific catalytic applications.

Modification of Aryl Substituents:

Introducing Electron-Withdrawing or -Donating Groups: The electronic properties can be systematically tuned by introducing different functional groups at the para position (4-position) of the phenyl rings. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) would decrease the electron-donating ability of the ligand, which could be beneficial in reactions where a less electron-rich metal center is desired. Conversely, adding stronger electron-donating groups like methoxy (-OCH₃) would further enhance its σ-donor character.

Varying the Steric Bulk: The steric environment can be altered by replacing the methyl groups with other alkyl groups of varying sizes, such as ethyl or isopropyl groups. This would allow for a systematic study of the impact of steric bulk on catalytic activity and selectivity, enabling the identification of the optimal steric profile for a given reaction.

Backbone Modification:

Introduction of a Rigid Backbone: Incorporating the phosphine moiety into a more rigid scaffold, such as a spirobifluorene or a triptycene framework, can lead to ligands with well-defined and predictable coordination geometries. This can enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket around the metal center.

Synthesis of Bidentate Ligands: The synthesis of bidentate ligands incorporating the 2,5-dimethylphenylphosphino group could lead to more stable catalytic complexes and potentially different reactivity profiles. For example, linking two such phosphine units with a suitable spacer could create a chelating ligand with a specific bite angle, which is a critical parameter influencing catalytic performance.

These proposed modifications, guided by the principles of rational ligand design, would pave the way for the development of a new generation of catalysts based on the this compound scaffold with tailored properties for specific and challenging chemical transformations.

Comparative Analysis of this compound with Other Bulky Triarylphosphine Ligands

A comparative analysis of this compound with other commonly used bulky triarylphosphine ligands is essential to understand its potential advantages and disadvantages in catalysis. Key ligands for comparison include Tri(o-tolyl)phosphine, Tricyclohexylphosphine, and Buchwald-type biaryl phosphine ligands.

| Ligand | Key Steric Features | Key Electronic Features | Potential Advantages of this compound |

| Tri(o-tolyl)phosphine | Bulky due to ortho-methyl groups. | Moderately electron-donating. | The additional meta-methyl group in this compound provides a subtle increase in electron-donating ability and steric bulk, potentially leading to improved performance in certain reactions. |

| Tricyclohexylphosphine (PCy₃) | Very bulky, large cone angle. | Strongly electron-donating (alkylphosphine). | This compound offers a different steric profile (less conical, more "wedge-like") and its electronic properties are derived from an aryl system, which can lead to different reactivity and selectivity compared to the aliphatic PCy₃. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Very bulky biaryl phosphines with substituents on the biaryl backbone. | Strongly electron-donating. | While Buchwald ligands are highly effective, the synthesis of this compound may be more straightforward. Its specific steric and electronic profile could offer advantages in reactions where the unique geometry of biarylphosphines is not optimal. |

Table 1: Comparative Analysis of Bulky Phosphine Ligands

In essence, this compound occupies a unique space in the landscape of bulky phosphine ligands. Its combination of significant, yet potentially less-symmetrical, steric bulk compared to ligands like PCy₃, coupled with its enhanced electron-donating ability relative to triphenylphosphine and Tri(o-tolyl)phosphine, makes it a promising candidate for a range of catalytic applications. While empirical data is needed to fully elucidate its catalytic prowess, the theoretical analysis of its structure-activity relationships strongly suggests its potential as a valuable tool in the arsenal of synthetic chemists.

Future Perspectives and Emerging Research Directions for Tris 2,5 Dimethylphenyl Phosphine

Innovations in Sustainable Synthesis of Tris(2,5-dimethylphenyl)phosphine

Traditional synthesis routes for triarylphosphines often rely on organometallic reagents like Grignard or organolithium compounds with phosphorus halides, which can generate significant chemical waste. nanomaterchem.com The future of phosphine (B1218219) ligand synthesis, including for derivatives like this compound, is geared towards greener, more atom-economical, and safer processes.

Key areas of innovation include:

Catalytic C–P Cross-Coupling: Researchers are developing novel catalytic systems to form the crucial carbon-phosphorus bond. One promising approach involves using heterogeneous, recyclable nanocatalysts. For instance, a magnetic CuFe₂O₄/ZrO₂ nanocomposite has been successfully used as an efficient and reusable catalyst for the synthesis of triphenylphosphine derivatives, achieving high yields and allowing for easy separation of the catalyst. researchgate.net Such methodologies offer a pathway to more sustainable production by minimizing catalyst waste and simplifying purification.

P(III)-Free Syntheses: A significant shift is the move away from hazardous PCl₃ as a starting material. Environmentally friendly syntheses are being explored where aryl fluorides are treated with red phosphorus (Pₙ) in a superbase system, providing a direct and straightforward route to triarylphosphines. researchgate.net This approach avoids toxic reagents and utilizes a more stable phosphorus source.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for phosphine synthesis. Methods are being developed for the direct arylation of white phosphorus (P₄) with aryl halides using readily accessible organic photocatalysts under mild conditions (e.g., near UV-LED irradiation). chemrxiv.org This strategy represents a substantial improvement over traditional methods by reducing reaction times and utilizing a renewable energy source.

Scalable and Solvent-Free Routes: For industrial applications, scalability and the reduction of solvent use are paramount. Research into multi-gram scale, solvent-free synthetic routes, particularly for phosphine precursors like dialkylphosphine oxides, provides a blueprint for greener manufacturing. These methods often start from affordable and air-stable materials like diethyl phosphite, simplifying the workup and reducing environmental impact. tcichemicals.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Strategies for Triarylphosphines

| Feature | Traditional Method (e.g., Grignard) | Emerging Sustainable Methods |

|---|---|---|

| Phosphorus Source | PCl₃ | Red Phosphorus (Pₙ), White Phosphorus (P₄) |

| Catalysis | Often stoichiometric | Heterogeneous nanocatalysts, Photocatalysts |

| Reagents | Organolithium/Grignard reagents | Aryl halides (including fluorides) |

| Byproducts | Significant salt waste | Minimal, with recyclable catalysts |

| Energy Input | Often requires heating/cooling | Visible light (photocatalysis), mild conditions |

| Safety/Handling | Uses hazardous and pyrophoric reagents | Avoids highly toxic PCl₃, uses more stable P sources |

Development of Novel Catalytic Paradigms and Reaction Scope

The steric bulk and electron-donating nature of this compound make it a prime candidate for advancing challenging catalytic transformations where precise control of the metal center's coordination sphere is critical.

Future applications are expected in several key areas:

Cross-Coupling Reactions: Bulky, electron-rich phosphines are essential for promoting difficult cross-coupling reactions, particularly those involving less reactive substrates like aryl chlorides. uit.no The steric hindrance of ligands like this compound can facilitate the reductive elimination step, which is often rate-limiting. uit.no Research continues to push the boundaries of Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, using such ligands to enable the synthesis of complex molecules with high efficiency. chemrxiv.org

C-H Activation: The direct functionalization of C-H bonds is a major goal in organic synthesis. The design of ligands that can stabilize the transition metal complexes involved in this process is crucial. Machine learning studies have been applied to explore the vast chemical space of phosphine ligands to identify optimal structures that minimize the reaction energy for C-H activation, demonstrating the potential for tailored ligand design in this field. rsc.orgnih.gov

Asymmetric Catalysis: The development of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, is a frontier in asymmetric catalysis. A recent study demonstrated an efficient kinetic resolution of secondary phosphine oxides using a palladium catalyst with a chiral ligand. Notably, a substrate containing a 2,5-dimethylphenyl group was resolved with high enantioselectivity (up to 98% ee), producing an enantioenriched phosphine oxide. sigmaaldrich.com This P-chiral building block can then be converted into various other P-stereogenic ligands, opening the door for this compound analogues in asymmetric transformations.

Gold Catalysis: Highly sterically demanding phosphine ligands are finding new applications in homogeneous gold catalysis. The steric congestion around the gold(I) center can enhance catalyst stability and lifetime while facilitating challenging reactions like enyne cycloisomerizations and intramolecular nitrene transfers by suppressing side reactions. oup.com

Application of Advanced Analytical Techniques for Real-time Mechanistic Insights

A deeper understanding of catalytic cycles is essential for the rational design of improved catalysts. Future research will increasingly rely on advanced analytical techniques to probe the transient and highly reactive species involved in catalysis with ligands like this compound.

Emerging techniques and their applications include:

Operando Spectroscopy: This involves studying the catalyst under actual reaction conditions. Techniques like in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor the formation and consumption of catalytic intermediates in real-time. This provides direct evidence for proposed mechanisms and helps identify catalyst deactivation pathways.

Reaction Calorimetry: This method measures the heat released or absorbed during a reaction, providing detailed kinetic information. It has been used to study palladium-catalyzed C-N bond-forming reactions, revealing that catalyst activity is highly dependent on the palladium-to-ligand ratio due to the formation of less active bis-ligated species. researchgate.net

Mass Spectrometry: Real-time mass spectrometry is a powerful tool for monitoring the activation of palladium precatalysts by phosphine ligands. acs.org It can track the evolution of species in solution at very low concentrations, offering insights into the initial steps of the catalytic cycle.

Advanced NMR Techniques: 31P NMR is a cornerstone for studying phosphine ligands. Magnetization transfer experiments can be used to probe the rate of ligand dissociation from metal centers, a crucial step in many catalytic cycles. researchgate.net These studies help to quantify the lability of ligands and its effect on catalyst performance.

Table 2: Advanced Analytical Techniques for Studying Phosphine-Mediated Catalysis

| Technique | Type of Information Obtained | Example Application |

|---|---|---|

| In Situ FTIR/NMR | Identification of active species, catalyst intermediates, and deactivation products under reaction conditions. | Monitoring the formation of Pd(dba)(L-L) complexes from Pd(dba)₂ and bidentate phosphine ligands. mdpi.com |

| Reaction Calorimetry | Real-time reaction rates, kinetic profiles, and thermodynamic data. | Determining the effect of ligand concentration on the rate of Buchwald-Hartwig amination. researchgate.net |

| Real-Time Mass Spectrometry | Direct observation of catalyst activation, intermediates, and reaction progress at low concentrations. | Investigating the activation of Pd₂(dba)₃ by various phosphine ligands. acs.org |

| 31P NMR Magnetization Transfer | Rates of ligand exchange and dissociation from the metal center. | Probing the slow ligand dissociation from inactive Pd(Xantphos)₂ species. researchgate.net |

Integration of High-Throughput Screening and Computational Design in Ligand Discovery

The traditional, trial-and-error approach to ligand development is being superseded by more systematic and data-driven methods. The integration of high-throughput screening (HTS) and computational chemistry is set to accelerate the discovery of next-generation ligands related to this compound.

Key future directions include:

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations are used to predict the electronic and steric properties of phosphine ligands and to model their interaction with metal centers. uva.es These studies can provide insights into reaction barriers and the stability of intermediates, guiding the design of ligands with desired properties for specific catalytic applications, such as Negishi cross-coupling. jara.org

Machine Learning and AI: Machine learning (ML) models are being trained on large datasets of reaction outcomes to identify complex structure-property relationships. rsc.orgnih.gov Unsupervised machine learning has been used to find patterns in classes of phosphine ligands, leading to the synthesis of novel and effective catalysts. researchgate.net These data-driven approaches can predict the performance of virtual ligands, prioritizing the most promising candidates for synthesis and testing.

Virtual Ligand Libraries: Large virtual libraries of phosphine ligands can be created and screened computationally. For example, the Phosphine Optimization Screening Set (PHOSS) is a curated set of 32 commercially available ligands that evenly samples the chemical space of monodentate phosphines. rsc.org This allows for a more systematic and efficient exploration of reaction parameters, and proximity in this defined "ligand space" can guide the selection of new ligands when few active catalysts are known. rsc.org

Data-Driven Catalyst Databases: Efforts are underway to build comprehensive databases, such as the Metal-Phosphine Catalyst Database (MPCD), which use metrics like ligand replacement energy to quantify metal-ligand interactions. nih.govresearchgate.net By analyzing this data, researchers can identify an "active ligand space" for a given reaction, dramatically narrowing the search for effective catalysts and enabling the discovery of low-cost, high-performance ligands. nih.gov

This synergy between computational prediction and high-throughput experimentation will undoubtedly lead to the rapid discovery of novel phosphines with capabilities that surpass even specialized ligands like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.